molecular formula C11H17NO3 B14401490 Acetic acid, (acetylamino)cyclohexylidene-, methyl ester CAS No. 85093-69-2

Acetic acid, (acetylamino)cyclohexylidene-, methyl ester

Cat. No.: B14401490
CAS No.: 85093-69-2
M. Wt: 211.26 g/mol
InChI Key: HSIRFWFWHDVJIX-UHFFFAOYSA-N
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Description

Acetic acid, (acetylamino)cyclohexylidene-, methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by its unique structure, which includes an acetylamino group attached to a cyclohexylidene ring, with a methyl ester functional group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (acetylamino)cyclohexylidene-, methyl ester can be achieved through various methods. One common method is the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, typically sulfuric acid . The general reaction is as follows:

RCOOH+R’OHRCOOR’+H2O\text{RCOOH} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{H}_2\text{O} RCOOH+R’OH→RCOOR’+H2​O

In this case, the carboxylic acid and alcohol are chosen to yield the desired ester.

Industrial Production Methods

Industrial production of esters often involves similar esterification reactions but on a larger scale. The process may include additional steps for purification and separation to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (acetylamino)cyclohexylidene-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces acetic acid and the corresponding alcohol.

    Reduction: Produces the corresponding alcohol.

    Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (acetylamino)cyclohexylidene-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, (acetylamino)cyclohexylidene-, methyl ester involves its interaction with specific molecular targets. For example, it may undergo nucleophilic acyl substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of various products . The exact molecular pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (acetylamino)cyclohexylidene-, methyl ester is unique due to its specific structure, which includes an acetylamino group and a cyclohexylidene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

85093-69-2

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-acetamido-2-cyclohexylideneacetate

InChI

InChI=1S/C11H17NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7H2,1-2H3,(H,12,13)

InChI Key

HSIRFWFWHDVJIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C1CCCCC1)C(=O)OC

Origin of Product

United States

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